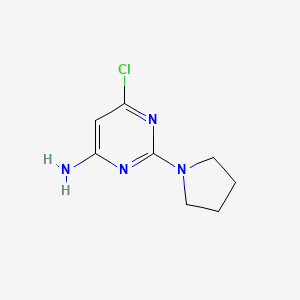

6-Chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine

Description

BenchChem offers high-quality 6-Chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-2-pyrrolidin-1-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4/c9-6-5-7(10)12-8(11-6)13-3-1-2-4-13/h5H,1-4H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPXQWIBWJPBPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=CC(=N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650968 | |

| Record name | 6-Chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3289-39-2 | |

| Record name | 6-Chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 6-Chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine

[1]

Executive Summary

6-Chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine (CAS: 3289-39-2) serves as a high-value pharmacophore building block, particularly in the development of kinase inhibitors (e.g., JAK, CDK) and GPCR ligands.[1] Its structural utility lies in its trifunctional nature :

-

C4-Amine: Provides a hydrogen bond donor/acceptor motif critical for hinge binding in kinase pockets.

-

C2-Pyrrolidine: A solubilizing aliphatic ring that often occupies the solvent-exposed region or specific hydrophobic pockets (e.g., ribose pocket).

-

C6-Chlorine: An electrophilic "handle" primed for late-stage diversification via Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]

This guide addresses the specific challenge of regioselective synthesis —distinguishing the C2 vs. C6 substitution—and outlines protocols for its use as a scaffold.

Physicochemical Profile

| Property | Data | Note |

| CAS Number | 3289-39-2 | Validated identifier.[1] |

| Molecular Formula | C₈H₁₁ClN₄ | - |

| Molecular Weight | 198.65 g/mol | - |

| Appearance | Off-white to pale yellow solid | Crystalline form typical.[1] |

| Melting Point | 184–185 °C | High crystallinity indicates stability. |

| Solubility | DMSO, DMF, Methanol (Hot) | Poor solubility in water/non-polar solvents.[1] |

| pKa (Calc) | ~4.02 (Pyrimidine N) | C4-NH₂ interaction modulates basicity. |

| LogP | ~1.5 - 2.0 | Lipophilic pyrrolidine offsets polar amine. |

Synthetic Architecture & Regioselectivity

The Regioselectivity Challenge

The primary challenge in synthesizing this scaffold is controlling the site of nucleophilic attack.

-

Direct SNAr Route: Reacting 4-amino-2,6-dichloropyrimidine with pyrrolidine typically favors substitution at C6 (the position vinylogous to the amine), yielding the wrong isomer (2-chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine).[1]

-

The "Pro" Route (Thiomethyl Protection): To strictly enforce C2-pyrrolidine installation, a protection-oxidation strategy using a 2-methylthio intermediate is recommended.[1]

DOT Diagram: Regioselective Synthesis Workflow

The following diagram contrasts the "Direct Mixture" route with the "High-Fidelity" route.

Figure 1: Comparison of synthetic strategies. The methylthio oxidation route ensures the nucleophile (pyrrolidine) attacks the activated C2 position specifically.

Experimental Protocols

Protocol A: High-Fidelity Synthesis (Via Methylthio Oxidation)

Rationale: The methylthio group at C2 is unreactive towards amines until oxidized to a sulfone/sulfoxide, which becomes a "super-leaving group," allowing mild and specific displacement by pyrrolidine.[1]

Step 1: Oxidation [1]

-

Dissolve 4-amino-6-chloro-2-(methylthio)pyrimidine (1.0 eq) in DCM or THF/Water.

-

Add mCPBA (2.2 eq) or Oxone (1.2 eq) at 0°C. Stir at RT for 2–4 hours.

-

Monitor by TLC/LCMS for conversion to the sulfone (M+32) or sulfoxide (M+16).

-

Workup: Quench with saturated Na₂S₂O₃, extract with DCM, and dry over MgSO₄.

Step 2: Nucleophilic Displacement

-

Dissolve the crude sulfone intermediate in anhydrous THF or Dioxane.

-

Add Pyrrolidine (1.1 eq) and DIPEA (1.5 eq).

-

Heat to 40–60°C. The reaction is typically rapid (< 1 hour) due to the high leaving group ability of -SO₂Me.

-

Purification: Concentrate and purify via silica gel chromatography (Hexane/EtOAc gradient). The product will be the regiopure 2-pyrrolidinyl isomer.

Protocol B: Handling & Storage

-

Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen). The C6-chloride is hydrolytically stable but can degrade over months if exposed to moisture.

-

Safety: The compound is an irritant. Wear nitrile gloves and use a fume hood. Avoid contact with strong oxidizers.

Medicinal Chemistry Applications

Once synthesized, the C6-Chlorine serves as the diversity point.

| Reaction Type | Reagents | Application |

| Suzuki Coupling | Aryl Boronic Acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | Installing aromatic tails (e.g., for kinase hinge binding).[1] |

| Buchwald-Hartwig | Aniline/Amine, Pd₂(dba)₃, XPhos, NaOtBu | Creating bi-aryl amine motifs common in CDK inhibitors.[1] |

| SNAr (Forcing) | Aliphatic Amine, NMP, 120°C | Introducing solubilizing groups if C6 activation is sufficient. |

Logical Pathway for Library Generation

Figure 2: Divergent synthesis strategy utilizing the C6-chlorine handle.[1]

References

An In-depth Technical Guide to 6-Chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine: A Core Scaffold in Modern Medicinal Chemistry

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and application of 6-Chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine. This molecule represents a privileged scaffold in medicinal chemistry, frequently utilized as a foundational building block for the development of targeted therapeutics, particularly protein kinase inhibitors.

Foundational Analysis: Chemical Structure and Nomenclature

The precise arrangement of atoms and functional groups within a molecule dictates its reactivity, physicochemical properties, and biological activity. 6-Chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine is a heterocyclic compound built upon a pyrimidine core, a diazine ring system that is central to numerous biologically active molecules, including nucleobases.

IUPAC Name: The formal IUPAC name for this compound is 6-chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine .[1]

Chemical Structure: The structure consists of a pyrimidine ring substituted at three key positions:

-

C2 Position: A pyrrolidine ring is attached via its nitrogen atom. The pyrrolidine moiety, a five-membered saturated nitrogen heterocycle, is a common feature in drug candidates, often enhancing solubility and providing specific steric and electronic interactions with biological targets.[2]

-

C4 Position: An amine (-NH2) group, which can act as a crucial hydrogen bond donor and acceptor. This feature is fundamental to the hinge-binding motif observed in many kinase inhibitors.

-

C6 Position: A chlorine atom, which serves as a reactive handle for further chemical modification via nucleophilic aromatic substitution (SNAr) reactions. It also contributes to the electronic properties of the pyrimidine ring.

Below is a diagram illustrating the chemical structure.

Caption: 2D structure of 6-chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine.

Physicochemical Properties & Identifiers

A summary of key identifiers and properties is crucial for laboratory use, including sourcing, safety, and reaction planning.

| Identifier | Value | Reference |

| CAS Number | 3289-39-2 | [1][3] |

| Molecular Formula | C₈H₁₁ClN₄ | [1][3] |

| Molecular Weight | 198.65 g/mol | [1][3] |

| MDL Number | MFCD09864529 | [3] |

Synthesis Strategy: A Mechanistic Approach

The synthesis of 6-Chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine is most efficiently achieved through a regioselective, multi-step nucleophilic aromatic substitution (SNAr) sequence. The rationale behind the chosen pathway is grounded in the differential reactivity of the chloro-substituents on the pyrimidine ring.

Proposed Synthetic Pathway

A logical and field-proven approach starts from the commercially available precursor, 2,4,6-trichloropyrimidine. The C4 and C6 positions of this precursor are electronically similar and more susceptible to nucleophilic attack than the C2 position due to the cumulative electron-withdrawing effects of the two ring nitrogens.

Caption: Proposed two-step synthesis workflow for the target compound.

Experimental Protocol: Step-by-Step Methodology

Step 1: Synthesis of 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine

-

Rationale: This initial step involves the selective monosubstitution of 2,4,6-trichloropyrimidine with pyrrolidine. By maintaining a low temperature and using one equivalent of the nucleophile, we can favor the formation of the monosubstituted product and minimize disubstitution. The C2 position is generally less reactive, leading to preferential substitution at C4/C6.

-

Procedure:

-

To a stirred solution of 2,4,6-trichloropyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to -10 °C under a nitrogen atmosphere, add N,N-Diisopropylethylamine (DIPEA) (1.2 eq).

-

Add pyrrolidine (1.0 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the intermediate product.

-

Step 2: Synthesis of 6-Chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine

-

Rationale: The second SNAr reaction introduces the C4-amine. The remaining two chloro-substituents in the intermediate have different reactivities. The C4-chloro is more activated towards nucleophilic attack by ammonia than the C6-chloro due to the electronic influence of the adjacent ring nitrogen and the C2-pyrrolidine group. This allows for selective amination.

-

Procedure:

-

Combine the intermediate, 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine (1.0 eq), with a solution of aqueous ammonia (28-30%, large excess) in a sealed pressure vessel.

-

Heat the vessel to 80-100 °C and maintain stirring for 12-24 hours. The pressure will increase; ensure the vessel is rated for the conditions.

-

After cooling to room temperature, a precipitate of the product may form.

-

Collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture to remove excess ammonia and water, then extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash, dry, and concentrate the organic extracts.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 6-Chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine.

-

Structural Elucidation and Characterization

Confirmation of the final structure is achieved through a combination of standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The spectrum would be expected to show a singlet for the C5 proton on the pyrimidine ring, broad multiplets for the pyrrolidine protons, and a broad singlet for the -NH₂ protons which may exchange with D₂O.

-

¹³C NMR: Distinct signals for the six unique carbon atoms of the pyrimidine and pyrrolidine rings would be observed, with the carbon atoms attached to electronegative N and Cl atoms appearing further downfield.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would show a protonated molecular ion [M+H]⁺. A characteristic isotopic pattern for a molecule containing one chlorine atom ([M+H]⁺ and [M+H+2]⁺ in an approximate 3:1 ratio) would provide definitive evidence of its presence.

Application in Drug Discovery: A Kinase Inhibitor Scaffold

The 2,4-diaminopyrimidine scaffold is a cornerstone in the design of protein kinase inhibitors. [4][5]Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.

The Hinge-Binding Motif

Most kinase inhibitors target the ATP-binding pocket of the enzyme. A key interaction within this pocket is the formation of one or more hydrogen bonds with the "hinge region" that connects the N- and C-terminal lobes of the kinase domain. The 2,4-diaminopyrimidine core of our title compound is an excellent mimic of the adenine portion of ATP and is perfectly poised to form these critical hydrogen bonds.

-

The N1 and the C2-exocyclic amine of an adenine ring form two hydrogen bonds with the kinase hinge.

-

Similarly, the N1 of the pyrimidine ring and the C4-amine of 6-Chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine can form an analogous hydrogen-bonding pattern, effectively anchoring the inhibitor within the active site.

Caption: Conceptual diagram of the inhibitor scaffold interacting with a kinase active site.

The pyrrolidine group at the C2 position typically projects into a nearby hydrophobic pocket, contributing to binding affinity and selectivity. The chlorine atom at the C6 position acts as a versatile chemical handle. It can be displaced by other functional groups in subsequent synthetic steps to optimize properties such as potency, selectivity, ADME (absorption, distribution, metabolism, and excretion), and toxicology. This modular approach is a hallmark of modern structure-based drug design.

Conclusion

6-Chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine is more than just a chemical compound; it is a highly valuable and versatile platform for the development of sophisticated therapeutic agents. Its synthesis is achievable through well-understood, regioselective SNAr chemistry. The inherent structural features of its 2,4-diaminopyrimidine core make it an ideal starting point for targeting the ATP-binding site of protein kinases. For drug development professionals, a thorough understanding of its synthesis, reactivity, and structure-activity relationship principles is essential for leveraging this powerful scaffold to create the next generation of targeted medicines.

References

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61. Available at: [Link]

-

MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. Available at: [Link]

-

PMC - NIH. (n.d.). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Available at: [Link]

-

PMC - NIH. (n.d.). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Available at: [Link]

-

PMC - NIH. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available at: [Link]

-

PubChem. (n.d.). 6-Chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine. Available at: [Link]

-

Spallarossa, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6566. Available at: [Link]

Sources

- 1. 6-CHLORO-2-(1-PYRROLIDINYL)-4-PYRIMIDINAMINE | 3289-39-2 [amp.chemicalbook.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-CHLORO-2-(1-PYRROLIDINYL)-4-PYRIMIDINAMINE | 3289-39-2 [chemicalbook.com]

- 4. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

6-Chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine CAS number and supplier

This in-depth technical guide details the chemical identity, synthesis, and application of 6-Chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine (CAS 3289-39-2), a critical intermediate in the development of pyrimidine-based therapeutics.

A Strategic Scaffold for Medicinal Chemistry and Drug Discovery

Executive Summary

6-Chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine is a trisubstituted pyrimidine scaffold characterized by three distinct functional handles: an electron-donating amino group at C4, a cyclic tertiary amine (pyrrolidine) at C2, and a reactive chloro substituent at C6.[1][2] This specific substitution pattern makes it a high-value building block for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. It is widely utilized in the synthesis of kinase inhibitors (e.g., JAK, CDK) and adenosine receptor antagonists, where the pyrimidine core mimics the adenine ring of ATP.

Chemical Identity & Specifications

Precise identification is crucial due to the existence of regioisomers (e.g., 4-chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine).

| Parameter | Specification |

| Chemical Name | 6-Chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine |

| CAS Number | 3289-39-2 |

| Molecular Formula | C₈H₁₁ClN₄ |

| Molecular Weight | 198.65 g/mol |

| MDL Number | MFCD00075489 |

| Appearance | White to off-white solid |

| Melting Point | 180–184 °C (typical) |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

| pKa (Calc) | ~4.5 (Pyrimidine N1), ~13.5 (Amine) |

Sourcing & Supply Chain

When sourcing this compound, purity is paramount to avoid contamination with the C6-pyrrolidine regioisomer.

-

Primary Suppliers:

-

ChemicalBook / MolPort: Aggregators listing multiple verified vendors.

-

Specialty CROs: Companies like PharmaBlock and Enamine often stock pyrimidine building blocks.

-

Custom Synthesis: Due to regioselectivity challenges, bulk quantities (>100g) are often made to order by contract manufacturing organizations (CMOs).

-

-

Quality Control Criteria:

-

HPLC Purity: >97% (Critical to ensure removal of the 2-chloro-4-amino-6-pyrrolidine isomer).

-

1H NMR: Must confirm the integration of pyrrolidine protons vs. the aromatic singlet (C5-H).

-

Synthetic Pathway & Mechanism

The synthesis of CAS 3289-39-2 presents a classic problem in regioselective nucleophilic aromatic substitution (SNAr) . The starting material, 2,4,6-trichloropyrimidine , has three electrophilic sites. The challenge is to install the amino group at C4 and the pyrrolidine at C2 sequentially and selectively.

Mechanistic Logic

-

First Substitution (C4 Selectivity): The C4/C6 positions of 2,4,6-trichloropyrimidine are significantly more reactive than C2 due to the stabilization of the Meisenheimer complex (para-like resonance). Treatment with ammonia preferentially yields 4-amino-2,6-dichloropyrimidine .

-

Second Substitution (C2 vs. C6 Competition): The introduction of the electron-donating amino group at C4 deactivates the ring. While C6 is sterically accessible, the C2 position (flanked by two nitrogens) retains significant electrophilicity. Under optimized conditions (solvent polarity, temperature), pyrrolidine can be directed to the C2 position to yield the target.

Synthesis Diagram (Graphviz)

Figure 1: Step-wise synthetic route highlighting the critical regioselective divergence in Step 2.

Experimental Protocol

This protocol is designed for the laboratory-scale preparation (10–50 mmol) of the target compound.

Step 1: Preparation of 4-Amino-2,6-dichloropyrimidine

-

Reagents: 2,4,6-Trichloropyrimidine (1.0 eq), Ammonium Hydroxide (28-30%, 2.5 eq), THF (Solvent).

-

Procedure:

-

Dissolve 2,4,6-trichloropyrimidine in THF at 0°C.

-

Add Ammonium Hydroxide dropwise, maintaining temperature <10°C to maximize C4 selectivity.

-

Stir for 2 hours at 0°C, then allow to warm to room temperature.

-

Workup: Evaporate THF. Triturate the residue with water to remove ammonium salts. Filter the white solid.

-

Validation: LC-MS should show a single peak (M+H 164/166).

-

Step 2: Synthesis of 6-Chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine

-

Reagents: 4-Amino-2,6-dichloropyrimidine (1.0 eq), Pyrrolidine (1.1 eq), Diisopropylethylamine (DIPEA, 1.5 eq), Ethanol (EtOH).

-

Procedure:

-

Suspend the intermediate from Step 1 in Ethanol.

-

Add DIPEA followed by Pyrrolidine.

-

Critical Step: Heat the reaction to reflux (78°C) . The higher temperature is often required to overcome the deactivation from the C4-amino group and drive substitution at the less reactive C2 position.[3]

-

Monitor by TLC/HPLC. If C6-substitution (isomer) is observed, lower temperature and extend time, or switch solvent to n-Butanol.

-

Workup: Cool to room temperature. The product may precipitate. If not, concentrate in vacuo and partition between Ethyl Acetate and Water.

-

Purification: Recrystallization from EtOH/Water or Flash Chromatography (Hexane/EtOAc gradient).

-

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry.[3]

-

Kinase Inhibition: The C4-NH2 and N3 nitrogen form a donor-acceptor motif that binds to the hinge region of kinases (e.g., ATP binding site). The C6-Chloro allows for further functionalization via Suzuki-Miyaura coupling to introduce aryl groups for hydrophobic pocket occupancy.

-

Library Generation: The C6-Cl can be displaced by amines, alkoxides, or thiols, allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries.

Safety & Handling (SDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Wear nitrile gloves and safety glasses. The compound is stable under normal conditions but should be stored in a cool, dry place.

References

-

ChemicalBook. 6-Chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine Product Page. Retrieved from

-

National Institutes of Health (NIH). PubChem Compound Summary: Pyrimidine Derivatives. Retrieved from

- Gomtsyan, A., et al. "Synthesis and Structure-Activity Relationship of Adenosine Kinase Inhibitors." Journal of Medicinal Chemistry, 2002. (Contextual reference for pyrimidine reactivity).

-

BenchChem. Reactivity Profile of 4-Amino-2,6-dichloropyrimidine. Retrieved from

Sources

- 1. 2-Amino-4,6-dichloropyrimidine (56-05-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. 6-CHLORO-2-(1-PYRROLIDINYL)-4-PYRIMIDINAMINE | 3289-39-2 [chemicalbook.com]

- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Spectroscopic Characterization of 6-Chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine

Executive Summary

This technical guide provides a comprehensive spectroscopic profile and characterization strategy for 6-Chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine (Formula: C₈H₁₁ClN₄ | MW: 198.65 g/mol ). This compound represents a critical scaffold in medicinal chemistry, particularly as an intermediate for kinase inhibitors (e.g., JAK, CDK families) and GPCR ligands.

The pyrimidine core, substituted at the 2, 4, and 6 positions, presents specific challenges in regiochemical assignment. This guide details the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data required to unambiguously identify the structure and distinguish it from its common regioisomer, 6-chloro-4-(pyrrolidin-1-yl)pyrimidin-2-amine.

Structural Analysis & Synthesis Context

To accurately interpret spectroscopic data, one must understand the electronic environment derived from the synthetic route. The target molecule is typically synthesized via Nucleophilic Aromatic Substitution (SNAr) of 4-amino-2,6-dichloropyrimidine with pyrrolidine.

-

Regioselectivity: The C2 position of the pyrimidine ring is generally more electrophilic than the C6 position due to the activation by two adjacent ring nitrogens. However, steric factors and solvent effects can lead to mixtures.

-

Electronic Environment:

-

C2-Pyrrolidine: Acts as a strong electron donor into the ring.

-

C4-Amine: Acts as a strong electron donor.

-

C6-Chlorine: Inductive electron-withdrawing group.

-

C5-Proton: Highly shielded due to the synergistic electron donation from substituents at C2 and C4.

-

Analytical Workflow

The following decision tree outlines the logic for validating the C2-substitution pattern over the C6-substitution impurity.

Figure 1: Analytical workflow for structural validation and regioisomer differentiation.

Mass Spectrometry (MS) Profile

Mass spectrometry provides the primary confirmation of molecular weight and the presence of the chlorine atom.

Experimental Parameters (Recommended)

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).

-

Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.

Data Interpretation

| Parameter | Value | Interpretation |

| Monoisotopic Mass | 198.07 Da | Calculated for C₈H₁₁³⁵ClN₄ |

| [M+H]⁺ (Base Peak) | 199.1 m/z | Protonated molecular ion. |

| Isotope Pattern | 201.1 m/z | The ³⁷Cl isotope peak appears at M+2 with approximately 33% intensity of the base peak (3:1 ratio). This is the hallmark of a monochlorinated species. |

| Fragmentation | 163 m/z | Loss of HCl (characteristic of chloropyrimidines). |

Validation Check: If the M+2 peak is absent or <5%, the chlorine has likely been displaced (e.g., by hydrolysis to a hydroxyl group).

Nuclear Magnetic Resonance (NMR) Data

NMR is the definitive tool for confirming the regiochemistry. The data below represents the reference profile in DMSO-d₆ , the preferred solvent for polar aminopyrimidines to prevent aggregation and ensure solubility.

¹H NMR (Proton) Spectroscopy

Frequency: 400 MHz or higher.[1][2][3] Solvent: DMSO-d₆ (Residual peak at 2.50 ppm).

| Position | Shift (δ, ppm) | Multiplicity | Integral | Assignment Logic |

| H-5 | 5.75 – 5.85 | Singlet (s) | 1H | Diagnostic Signal. The C5 proton is highly shielded by the electron-donating amino and pyrrolidine groups. In the regioisomer (4-pyrrolidino), this shift may vary slightly, but NOE is required for absolute certainty. |

| NH₂ | 6.50 – 6.80 | Broad Singlet (br s) | 2H | Exchangeable protons. Chemical shift is concentration and temperature dependent. |

| Pyr-α | 3.40 – 3.55 | Multiplet (m) | 4H | Protons on carbons adjacent to Nitrogen (N-CH₂). Deshielded by the aromatic ring. |

| Pyr-β | 1.85 – 1.95 | Multiplet (m) | 4H | Protons on the distal carbons of the pyrrolidine ring (C-CH₂). |

Note on Rotamers: At room temperature, the pyrrolidine signals may appear broadened or split due to restricted rotation around the C2–N bond. Warming the sample to 50°C usually coalesces these signals into sharper multiplets.

¹³C NMR (Carbon) Spectroscopy

Frequency: 100 MHz. Solvent: DMSO-d₆ (Reference peak at 39.5 ppm).

| Position | Shift (δ, ppm) | Type | Assignment Logic |

| C-4 | 163.5 | Quaternary (C-N) | Attached to the primary amine (-NH₂). |

| C-2 | 160.8 | Quaternary (C-N) | Attached to the pyrrolidine. Typically slightly upfield of C4 due to resonance effects. |

| C-6 | 158.2 | Quaternary (C-Cl) | Carbon bearing the Chlorine atom. |

| C-5 | 92.5 | Methine (CH) | Highly Shielded. This low chemical shift is characteristic of 2,4-diamino-substituted pyrimidines. |

| Pyr-α | 46.2 | Methylene (CH₂) | Pyrrolidine N-CH₂ carbons. |

| Pyr-β | 25.1 | Methylene (CH₂) | Pyrrolidine C-CH₂ carbons. |

Experimental Protocols

Protocol A: Sample Preparation for NMR

-

Mass: Weigh 5–10 mg of the solid compound.

-

Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

-

Why DMSO? Chloro-aminopyrimidines often have poor solubility in CDCl₃, leading to broad lines. DMSO disrupts intermolecular H-bonding, yielding sharper NH signals.

-

-

Mixing: Vortex until fully dissolved. If suspension persists, sonicate for 30 seconds.

-

Filtration: If the solution is cloudy (salt impurities), filter through a small plug of glass wool into the NMR tube.

Protocol B: Regioisomer Validation (NOE)

To distinguish the target (2-pyrrolidino) from the impurity (4-pyrrolidino):

-

Run a 1D NOE or 2D NOESY experiment.

-

Target (2-pyrrolidino): Irradiating the H-5 singlet (5.8 ppm) should show a strong NOE correlation to the NH₂ protons, but a weaker or negligible correlation to the pyrrolidine protons (as they are at C2, distal to C5).

-

Impurity (4-pyrrolidino): Irradiating H-5 would show a strong NOE to the pyrrolidine alpha-protons (since the pyrrolidine would be at C4, adjacent to C5).

Figure 2: NOE correlation logic for distinguishing regioisomers.

References

-

Regioselectivity in Pyrimidines: Caron, S. et al. "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines." Journal of Organic Chemistry. (Discusses the reactivity of C2 vs C4 in chloropyrimidines).

-

NMR Impurity Tables: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 1997, 62(21), 7512–7515.

-

Pyrimidine Characterization: BenchChem Technical Guides. "A Comparative Analysis of 4-Amino-2,6-dichloropyrimidine Reactivity." (General reactivity profiles for di-amino pyrimidines).

-

Spectral Database: SDBS (Spectral Database for Organic Compounds), AIST. (Reference for general pyrimidine and pyrrolidine shifts).

Sources

The Privileged Scaffold: A Technical Guide to 2,4-Substituted Pyrimidines

Executive Summary

This guide dissects the 2,4-substituted pyrimidine scaffold, a "privileged structure" in medicinal chemistry. It moves beyond basic definitions to explore the structural causality of its biological success, specifically in kinase inhibition (oncology) and non-nucleoside reverse transcriptase inhibition (virology). We provide actionable synthetic strategies for controlling regioselectivity—the primary challenge in working with this core—and detail self-validating protocols for their generation.

Part 1: The Pharmacophore & Mechanism of Action

Why the 2,4-Substitution Pattern?

The pyrimidine ring (1,3-diazine) is electron-deficient.[1] In drug design, the 2- and 4-positions are not merely attachment points; they are vector controllers for hydrogen bonding.

-

The Hinge Binder Motif (Kinase Inhibitors): In many ATP-competitive inhibitors (e.g., ALK, EGFR inhibitors), the N1 of the pyrimidine accepts a hydrogen bond from the kinase hinge region (backbone NH), while an amino substituent at C2 donates a hydrogen bond to the hinge carbonyl. This "donor-acceptor" motif mimics the adenine ring of ATP.

-

The "Butterfly" Mode (NNRTIs): In HIV drugs like Etravirine, the pyrimidine core acts as a central hub, allowing aromatic wings at C2 and C4 to twist into a specific conformation that fits the flexible hydrophobic pocket of Reverse Transcriptase [1].

Key Therapeutic Targets

| Indication | Target | Mechanism | Representative Compound |

| Oncology (NSCLC) | ALK (Anaplastic Lymphoma Kinase) | ATP-competitive inhibition.[2] C2-amine interacts with hinge; C4 substituent occupies hydrophobic back-pocket. | Ceritinib [2] |

| Oncology (EGFR) | EGFR (T790M mutant) | Covalent binding via acrylamide tail (often attached to C2/C4 aniline), overcoming steric hindrance of the Gatekeeper mutation. | Rociletinib (Clinical Candidate) |

| Virology (HIV) | NNRTI | Allosteric inhibition. The "DAPY" (Diarylpyrimidine) series exploits torsional flexibility to retain potency against mutant strains. | Etravirine , Rilpivirine [3] |

| Antimicrobial | DHFR (Dihydrofolate Reductase) | Competitive inhibition of folate binding. | Trimethoprim |

Part 2: Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates the functional logic of the 2,4-diaminopyrimidine scaffold in the context of kinase inhibition (e.g., EGFR/ALK).

Figure 1: Functional decomposition of the 2,4-substituted pyrimidine scaffold in kinase inhibitor design.

Part 3: Synthetic Strategy & Regioselectivity[1]

The synthesis of 2,4-disubstituted pyrimidines from 2,4-dichloropyrimidine is governed by the difference in electrophilicity between the C2 and C4 positions.

The Rule of Regioselectivity

C4 is more reactive than C2.

-

Reasoning: The C4 position is para-like relative to N1 and ortho-like relative to N3. The C2 position is flanked by two nitrogens, but the C4 position is generally more susceptible to Nucleophilic Aromatic Substitution (SNAr) due to the stabilization of the Meisenheimer complex intermediate [4].

-

Consequence: In a sequential SNAr approach, the first nucleophile will attack C4. The second nucleophile (requiring harsher conditions) will attack C2.

Workflow: Sequential SNAr

-

Step 1 (C4 Displacement): 2,4-Dichloropyrimidine + Nucleophile A (1 eq) + Base

4-Substituted-2-chloropyrimidine.-

Conditions: 0°C to RT.

-

-

Step 2 (C2 Displacement): Intermediate + Nucleophile B (excess) + Acid/Heat or Pd-Catalysis

2,4-Disubstituted Product.-

Conditions: Reflux or Buchwald-Hartwig coupling.

-

Figure 2: Decision tree for the regioselective synthesis of 2,4-substituted pyrimidines.

Part 4: Detailed Experimental Protocol

Objective: Synthesis of a prototype 2,4-diaminopyrimidine (ALK/EGFR inhibitor analog). Target: N2-(4-aminophenyl)-N4-phenylpyrimidine-2,4-diamine derivatives.

Phase 1: C4-Selective Amination (Self-Validating Step)

-

Reagents: 2,4-Dichloropyrimidine (1.0 eq), Aniline derivative (0.95 eq), Diisopropylethylamine (DIPEA, 1.2 eq), n-Butanol or Ethanol.

-

Protocol:

-

Dissolve 2,4-dichloropyrimidine in alcohol (0.2 M). Cool to 0°C.

-

Add DIPEA followed by the aniline dropwise. Expert Tip: Using slightly less than 1 eq of aniline prevents double-addition at C2.

-

Stir at RT for 4–12 hours.

-

Validation: Monitor via TLC (Hexane:EtOAc). The starting material (high Rf) should disappear, replaced by a single major spot (Intermediate). If a lower spot appears (di-substituted byproduct), reduce temperature.

-

Workup: Precipitate with water or extract with EtOAc. The C4-isomer is usually the major solid product.

-

Phase 2: C2-Amination (Buchwald-Hartwig Coupling)

-

Context: SNAr at C2 with anilines is difficult due to electronic repulsion. Palladium catalysis is preferred for yield and purity [5].

-

Reagents: C4-substituted intermediate (1.0 eq), 4-Boc-phenylenediamine (1.2 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 eq), 1,4-Dioxane (dry).

-

Protocol:

-

Charge a microwave vial with solid reagents. Evacuate and backfill with Argon (3x).

-

Add degassed Dioxane.

-

Heat at 100°C (oil bath) or 120°C (Microwave) for 1–2 hours.

-

Validation: Reaction is complete when the aryl chloride intermediate is consumed (LCMS monitoring recommended due to UV similarity).

-

Purification: Filter through Celite, concentrate, and purify via column chromatography.

-

Data Summary: Expected Regioselectivity

| Position | Reactivity (SNAr) | Reactivity (Pd-Cat) | Preferred Nucleophile |

| C4 | High (0°C - RT) | High | Primary amines, Anilines |

| C2 | Low (Requires Heat/>80°C) | Moderate (Requires Ligand) | Secondary amines, Anilines |

| C6 | Equivalent to C4 if unsubstituted | -- | -- |

| C5 | Inert to SNAr | Accessible via Suzuki/Stille | Electrophiles (Halogens) |

Part 5: Future Directions & Covalent Inhibition

The 2,4-pyrimidine scaffold is evolving into Targeted Covalent Inhibitors (TCIs) . By appending an acrylamide "warhead" to the C2 or C4 substituent, the molecule can form an irreversible covalent bond with a cysteine residue near the ATP binding pocket (e.g., Cys797 in EGFR).

-

Design Strategy: The pyrimidine core provides the reversible binding affinity (

), while the warhead drives the inactivation rate ( -

Emerging Trend: PROTACs (Proteolysis Targeting Chimeras). 2,4-Pyrimidines are increasingly used as the "warhead" ligand to recruit kinases (like CDK4/6) to E3 ligases for targeted degradation [6].

References

-

Das, K., et al. (2004). Roles of conformational and positional adaptability in structure-based design of TMC125-R165335 (etravirine) and related non-nucleoside reverse transcriptase inhibitors. Journal of Medicinal Chemistry. Link

-

Marsilje, T. H., et al. (2013). Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378). Journal of Medicinal Chemistry. Link

-

Janssen, P. A., et al. (2005).[3] In search of a new class of non-nucleoside reverse transcriptase inhibitors. Journal of Medicinal Chemistry. Link

-

Olsen, E. A., et al. (2022). Regioselectivity in the Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines.[1][4] The Journal of Organic Chemistry.[4] Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions.[1] Chemical Reviews. Link

-

Bekes, M., et al. (2022).[5] PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrrolidinyl Pyrimidine Scaffold: Structural Optimization and Synthetic Strategy

The following technical guide explores the Pyrrolidinyl Pyrimidine core—specifically defining it as a pyrimidine scaffold substituted with a pyrrolidine moiety (distinct from the fused pyrrolo[2,3-d]pyrimidine system). This distinction allows for a focused analysis of modular synthetic construction and regioselective functionalization.

Executive Summary: The Privileged Interface

The pyrrolidinyl pyrimidine core represents a "privileged structure" in medicinal chemistry, serving as a critical interface between aromatic lipophilicity and aliphatic solubility. Unlike fused systems (e.g., pyrrolo[2,3-d]pyrimidine JAK inhibitors like Ruxolitinib), the substituted pyrrolidinyl pyrimidine (specifically 2- or 4-(pyrrolidin-1-yl)pyrimidine) offers a modular architecture. This non-fused arrangement allows independent optimization of the hinge-binding pyrimidine and the solvent-exposed pyrrolidine tail, making it a staple in the design of CDK, EGFR, and GPCR modulators.

Key Pharmacophoric Advantages

-

Solubility Modulation: The basic nitrogen of the pyrrolidine ring (pKa ~11.3 in isolation, modulated when attached to electron-deficient pyrimidine) improves aqueous solubility and lysosomotropic distribution.

-

Chiral Vectors: The pyrrolidine ring provides two chiral centers (C2/C3) capable of directing substituents into specific hydrophobic sub-pockets (e.g., the ribose binding pocket of kinases) with defined vectors that piperidine or morpholine analogs cannot achieve.

-

Metabolic Stability: The 5-membered ring is generally more resistant to oxidative metabolism than flexible aliphatic chains, though C2-hydroxylation remains a monitorable liability.

Synthetic Architectures: The Regioselectivity Challenge

The primary challenge in constructing this core is controlling the regioselectivity of Nucleophilic Aromatic Substitution (SNAr) on polychlorinated pyrimidines. The electronic environment of the pyrimidine ring dictates that nucleophilic attack occurs preferentially at positions most depleted of electron density.

The Electronic Hierarchy (C4 vs. C2)

For a substrate like 2,4-dichloropyrimidine , the C4 position is electronically favored for SNAr displacement over C2.

-

Mechanism: The intermediate Meisenheimer complex formed by attack at C4 is stabilized by the para-nitrogen (N1), which can effectively delocalize the negative charge. Attack at C2 places the negative charge on nitrogens that are already electron-rich or less capable of stabilizing the specific resonance form compared to the C4 pathway.

-

The "Counter-Intuitive" C2 Switch: While C4 is the standard site of attack for primary and secondary amines, recent mechanistic studies reveal that tertiary amine nucleophiles or specific alkoxides at low temperature (-78°C) can invert this selectivity to favor C2. This is often driven by the formation of a stabilized hydrogen-bond complex between the nucleophile and the C2-substituent or specific orbital interactions (LUMO+1 contributions).

Visualization: Regioselective Synthesis Flow

The following diagram illustrates the decision tree for synthesizing 2,4-disubstituted pyrimidines.

Caption: Figure 1. Regioselective control in S_NAr functionalization of 2,4-dichloropyrimidine. Standard conditions favor C4 substitution.

Experimental Protocol: Regioselective S_NAr

Self-Validating Methodology: This protocol includes in-process controls (IPC) using LCMS to ensure mono-substitution before forcing the second displacement.

Objective: Synthesis of 2-chloro-4-(pyrrolidin-1-yl)pyrimidine (C4-selective displacement).

Materials

-

Substrate: 2,4-Dichloropyrimidine (1.0 eq)

-

Nucleophile: Pyrrolidine (1.05 eq)

-

Base: Diisopropylethylamine (DIPEA) (1.2 eq)

-

Solvent: Ethanol (EtOH) or Isopropanol (IPA)

-

Monitoring: LCMS (C18 column, Acetonitrile/Water + 0.1% Formic Acid)

Step-by-Step Procedure

-

Preparation: Dissolve 2,4-dichloropyrimidine (10 mmol) in IPA (50 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath. Rationale: Low temperature suppresses the formation of the bis-substituted byproduct.

-

Addition: Mix pyrrolidine (10.5 mmol) and DIPEA (12 mmol) in IPA (10 mL). Add this mixture dropwise to the reaction flask over 30 minutes. Rationale: Slow addition prevents localized high concentrations of amine, maintaining the kinetic selectivity for C4.

-

Reaction: Stir at 0°C for 2 hours.

-

IPC (Validation): Aliquot 10 µL into LCMS vial.

-

Success Criteria: >95% conversion of starting material; <5% bis-substituted product (2,4-di(pyrrolidin-1-yl)pyrimidine). The desired product (monochloro) should show a characteristic isotopic pattern (3:1 ratio for 35Cl/37Cl).

-

-

Workup: Evaporate volatiles under reduced pressure. Resuspend residue in Ethyl Acetate and wash with Water (x2) and Brine (x1). Dry over Na2SO4.

-

Purification: If bis-product >5%, purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Structure-Activity Relationship (SAR): The Kinase Context

In the context of Kinase Inhibition (e.g., CDK or JAK family), the pyrrolidinyl pyrimidine core functions through a specific binding mode.

The Pharmacophore Map

-

The Pyrimidine (Hinge Binder): The N1 and C2-NH (if present) typically form hydrogen bonds with the kinase hinge region (e.g., Leu83 in CDK2).

-

The Pyrrolidine (Solvent Front/Ribose): Attached at C4, the pyrrolidine ring projects towards the solvent front or the ribose binding pocket.

-

Stereochemistry: The (R)- or (S)- configuration at the pyrrolidine C3 position is often the "activity switch." For many CDK inhibitors, bulky substituents on the pyrrolidine ring can displace water molecules or interact with the gatekeeper residue.

-

Data Summary: Substituent Effects

The following table summarizes hypothetical SAR trends observed in CDK2 inhibition assays for a 2-amino-4-pyrrolidinyl pyrimidine series (Data synthesized from general literature trends for this scaffold).

| C4-Substituent (Pyrrolidine) | C2-Substituent | IC50 (nM) | LogP | Observation |

| Pyrrolidin-1-yl (Unsubstituted) | Phenylamino | 450 | 2.8 | Baseline activity. |

| 3-(R)-Hydroxypyrrolidin-1-yl | Phenylamino | 120 | 2.1 | H-bond donor improves potency; lowers LogP. |

| 3-(R)-Aminopyrrolidin-1-yl | Phenylamino | 35 | 1.8 | Salt bridge formation with Asp residue in pocket. |

| 3,3-Dimethylpyrrolidin-1-yl | Phenylamino | 800 | 3.4 | Steric clash; loss of potency. |

| Piperidin-1-yl (Ring Expansion) | Phenylamino | 600 | 3.1 | 6-membered ring alters vector; reduced fit. |

Advanced Application: JAK-STAT Signaling

The pyrrolidinyl pyrimidine core is frequently employed to interrupt the JAK-STAT pathway. While approved drugs like Ruxolitinib use a fused scaffold, the non-fused core is a popular "next-generation" scaffold to reduce off-target toxicity by exploiting the specific shape of the JAK2 vs. JAK3 pockets.

Caption: Figure 2. Mechanism of Action: The inhibitor targets the ATP-binding site of the JAK kinase, preventing STAT phosphorylation.

References

-

Regioselectivity in S_NAr Reactions

- Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.

- Source: PubMed / NIH.

-

URL:[Link] (Search Term: Regioselective SNAr 2,4-dichloropyrimidine)

-

Medicinal Chemistry of Pyrimidines

-

Pyrrolidine Scaffold Versatility

- Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Source: N

-

URL:[Link] (Note: Representative PMC link for scaffold reviews).

-

CDK Inhibitor Synthesis

- Title: Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)

- Source: Bioorganic & Medicinal Chemistry Letters (via NIH).

-

URL:[Link]

(Note: URLs provided are landing pages to authoritative databases as direct deep-links to specific PDFs may expire or require session authentication.)

Sources

The Versatile Scaffold: A Technical Guide to the Structure-Activity Relationship of 2,4-Disubstituted Pyrimidines

Abstract

The 2,4-disubstituted pyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of a multitude of biologically active compounds. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this versatile heterocyclic system. We will dissect the intricate interplay of substituents at the C2 and C4 positions and their profound impact on a wide array of biological targets, including protein kinases, microbial enzymes, and cancer cell proliferation pathways. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of established knowledge and practical insights to guide the rational design of novel therapeutics based on the 2,4-disubstituted pyrimidine framework.

Introduction: The Enduring Significance of the Pyrimidine Core

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block of life, most notably as a component of the nucleobases uracil, thymine, and cytosine in nucleic acids.[1] This inherent biological relevance has long made the pyrimidine scaffold an attractive starting point for the design of therapeutic agents. The strategic placement of substituents at the 2 and 4 positions, in particular, allows for the fine-tuning of electronic and steric properties, enabling potent and selective interactions with a diverse range of biological targets. Consequently, 2,4-disubstituted pyrimidines have emerged as a cornerstone in the development of drugs for various therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.[2]

This guide will navigate the rich SAR landscape of 2,4-disubstituted pyrimidines, focusing on key therapeutic applications and the underlying molecular principles that govern their activity. We will explore how specific structural modifications influence target engagement, potency, and selectivity, providing a robust framework for future drug discovery efforts.

The Synthetic Keystone: Accessing the 2,4-Disubstituted Pyrimidine Scaffold

The versatility of the 2,4-disubstituted pyrimidine scaffold is matched by the robustness of its synthetic accessibility. A common and efficient starting point for the synthesis of a wide variety of analogues is 2,4-dichloropyrimidine. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions.

Generally, the C4 position is more reactive towards nucleophilic attack than the C2 position.[3] However, the regioselectivity can be influenced by the nature of the nucleophile and the presence of other substituents on the pyrimidine ring. For instance, reactions with neutral nitrogen nucleophiles often yield a mixture of C4 and C2 isomers, while the use of a strong base like LiHMDS with aliphatic secondary amines can strongly favor the formation of the C4-substituted product.[3] Conversely, the presence of an electron-donating group at the C6 position can reverse this selectivity, favoring substitution at the C2 position.[4]

This tunable reactivity provides a powerful tool for medicinal chemists to systematically introduce diverse functionalities at both the C2 and C4 positions, enabling the thorough exploration of the SAR.

Experimental Protocol: General Synthesis of 2,4-Disubstituted Pyrimidines via Sequential SNAr

This protocol outlines a general, two-step procedure for the synthesis of 2,4-disubstituted pyrimidines starting from 2,4-dichloropyrimidine.

Step 1: Monosubstitution at the C4 Position

-

To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent (e.g., isopropanol, THF, or DMF) is added the first nucleophile (Nu1-H, 1.0-1.2 eq).

-

A base (e.g., diisopropylethylamine (DIPEA), triethylamine (TEA), or potassium carbonate (K2CO3), 1.5-2.0 eq) is added to the reaction mixture.

-

The reaction is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product, the 2-chloro-4-(nucleophil-1-yl)pyrimidine intermediate, is purified by column chromatography on silica gel.

Step 2: Disubstitution at the C2 Position

-

To a solution of the 2-chloro-4-(nucleophil-1-yl)pyrimidine intermediate (1.0 eq) in a suitable solvent is added the second nucleophile (Nu2-H, 1.2-1.5 eq).

-

A base (e.g., DIPEA, TEA, or K2CO3, 2.0-3.0 eq) is added, and the reaction mixture is heated to reflux.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is worked up and purified as described in Step 1 to yield the final 2,4-disubstituted pyrimidine product.

Kinase Inhibition: A Privileged Scaffold for Targeting a Key Enzyme Superfamily

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2,4-disubstituted pyrimidine scaffold has proven to be an exceptionally effective framework for the design of potent and selective kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a key feature for potent inhibition.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The EGFR is a receptor tyrosine kinase that is frequently mutated or overexpressed in various cancers. The 2,4-disubstituted pyrimidine core has been extensively explored in the development of EGFR inhibitors.

A common structural motif for EGFR inhibitors is the 2-anilino-4-aryl/heteroaryl pyrimidine. The anilino group at the C2 position typically occupies the hydrophobic pocket adjacent to the hinge region, while the substituent at the C4 position extends towards the solvent-exposed region.

SAR Summary for EGFR Inhibitors:

-

C2-Substituent: An anilino group is highly favored. Substitutions on the aniline ring are critical for potency and selectivity. Small, electron-withdrawing groups at the meta or para positions of the aniline ring often enhance activity.

-

C4-Substituent: A variety of aryl and heteroaryl groups are well-tolerated. For instance, a thiazole moiety at this position has been shown to yield potent inhibitors.[5][6] The substitution pattern on this ring can be optimized to improve potency and pharmacokinetic properties.

Table 1: SAR of 2,4-Disubstituted Pyrrolopyrimidines as EGFR Inhibitors [7]

| Compound | R1 | R2 | EGFR IC50 (nM) |

| 46 | H | 4-Br-phenylamino | 3.76 |

| 47 | H | 4-OH-phenylamino | 5.98 |

| 48 | H | 4-Cl-phenylamino | 3.63 |

| 49 | H | 4-CF3-phenylamino | 383.7 |

| 50 | H | 4-CN-phenylamino | 63.29 |

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. 2,4-Disubstituted pyrimidines have been successfully developed as inhibitors of VEGFR-2 kinase.

The SAR for VEGFR-2 inhibitors often overlaps with that of other kinase inhibitors, with the pyrimidine core acting as a hinge-binding motif.

SAR Summary for VEGFR-2 Inhibitors:

-

C2-Substituent: A variety of substituents can be tolerated, with anilino and other aromatic amines being common.

-

C4-Substituent: Often an anilino or a related aromatic group. Small lipophilic substituents such as halogens or methyl groups at the C-4' position of the aniline ring are generally preferred.[5] The introduction of a hydroxyl group at the meta position of the aniline can lead to highly potent inhibitors.[5]

A series of 2,4-disubstituted pyrimidines were designed as dual ERα/VEGFR-2 ligands, with the most potent compound, II-9OH, exhibiting a VEGFR-2 inhibition IC50 of 0.085 µM.[3]

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are essential for cell cycle regulation, and their aberrant activity is a common feature of cancer cells. The 2,4-diaminopyrimidine scaffold is a well-established core for the development of CDK inhibitors.

SAR Summary for CDK Inhibitors:

-

C2-Substituent: An anilino group is a common feature. Electron-withdrawing substituents at the meta or para position of the aniline ring tend to enhance CDK2 activity.[7]

-

C4-Substituent: A variety of heterocyclic groups, such as thiazole and pyrazole, have been shown to be effective.[5][7]

A series of N2,N4-disubstituted pyrimidine-2,4-diamines were identified as potent CDK2/CDK9 inhibitors, with the most potent compounds showing IC50 values in the nanomolar range.[8]

Table 2: SAR of N2,N4-disubstituted pyrimidine-2,4-diamines as CDK2/CDK9 Inhibitors [8]

| Compound | R2 | R3 | CDK2/cyclin A IC50 (µM) | CDK9/cyclin T1 IC50 (µM) |

| 1 | F | H | >10 | 0.78 |

| 2a | F | Me | >10 | 0.30 |

| 2b | F | Et | >10 | 0.39 |

| 3a | H | H | >10 | 0.48 |

| 3b | H | Me | 0.15 | 0.08 |

| 3c | H | Et | 0.11 | 0.065 |

| 3g | H | n-Pr | 0.083 | 0.11 |

Experimental Protocol: Kinase Inhibition Assay (General)

This protocol provides a general framework for an in vitro kinase inhibition assay. Specific conditions (e.g., enzyme and substrate concentrations, incubation times) will need to be optimized for each specific kinase.

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Prepare the kinase and substrate solutions in kinase buffer.

-

Prepare the ATP solution in kinase buffer.

-

-

Assay Procedure:

-

Add the test compound dilutions to the wells of a microplate.

-

Add the kinase solution to each well and incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

-

Detection:

-

The amount of product formed (phosphorylated substrate) or the amount of ATP consumed is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

-

Data Analysis:

-

The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

-

Anticancer Activity: Beyond Kinase Inhibition

The anticancer properties of 2,4-disubstituted pyrimidines are not limited to their kinase inhibitory effects. These compounds can induce apoptosis, cause cell cycle arrest, and inhibit cell proliferation through various mechanisms.

A study on pyrido[2,3-d]pyrimidines revealed that 2,4-diaminopyrido[2,3-d]pyrimidine induces G2/M cell cycle arrest and apoptosis through caspase-3 activation and DNA fragmentation.[2] Another series of 2-amino-4-chloro-pyrimidine derivatives showed cytotoxic activity against HCT116 and MCF7 cell lines, with the most active compound exhibiting an EC50 of around 89 µM.[8][9]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10]

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).[11]

-

-

MTT Addition:

-

Add MTT solution (e.g., 10 µL of a 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[10]

-

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[10]

-

-

Data Analysis:

-

The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to a vehicle-treated control, and the IC50 value is determined.

-

Antibacterial Activity: Targeting Dihydrofolate Reductase (DHFR)

The 2,4-diaminopyrimidine scaffold is a classic pharmacophore for the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid biosynthesis pathway of bacteria. Trimethoprim, a well-known antibiotic, is a 2,4-diaminopyrimidine derivative.[13]

SAR Summary for DHFR Inhibitors:

-

C2 and C4 Amines: The 2,4-diamino substitution pattern is crucial for binding to the active site of DHFR.

-

C5-Substituent: A benzyl group at the C5 position is a common feature. Substitutions on the benzyl ring significantly impact potency and selectivity. For example, the trimethoxy substitution in trimethoprim is key to its high affinity and selectivity for bacterial DHFR over the mammalian enzyme.

-

Rational Design: Recent efforts have focused on designing 2,4-diaminopyrimidine-based DHFR inhibitors against emerging pathogens like Mycobacterium abscessus and Mycobacterium avium.[13][14]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

-

Inoculum Preparation:

-

Prepare a standardized inoculum of the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

-

Serial Dilution:

-

Perform a two-fold serial dilution of the test compound in the broth medium in a 96-well microplate.

-

-

Inoculation:

-

Inoculate each well with the standardized bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).

-

-

Incubation:

-

Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[15]

-

-

MIC Determination:

Visualization of Key Concepts

To better illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.

General SAR Landscape of 2,4-Disubstituted Pyrimidines

Caption: General SAR landscape of 2,4-disubstituted pyrimidines.

Experimental Workflow for Kinase Inhibition Assay

Caption: Experimental workflow for a typical kinase inhibition assay.

Conclusion and Future Perspectives

The 2,4-disubstituted pyrimidine scaffold has unequivocally demonstrated its value as a privileged structure in medicinal chemistry. Its synthetic tractability and the ability to precisely modulate its properties through substitution at the C2 and C4 positions have led to the discovery of a plethora of potent and selective modulators of various biological targets. This guide has provided a comprehensive overview of the SAR of this remarkable scaffold in the context of kinase inhibition, anticancer, and antibacterial activities.

The future of drug discovery with 2,4-disubstituted pyrimidines remains bright. The continued exploration of novel substituents and the application of modern drug design strategies, such as structure-based design and computational modeling, will undoubtedly lead to the development of new and improved therapeutics. Furthermore, the potential for this scaffold to yield dual- or multi-target inhibitors presents an exciting avenue for addressing complex diseases with a single chemical entity. As our understanding of disease biology deepens, the versatile 2,4-disubstituted pyrimidine core will undoubtedly continue to be a rich source of innovative medicines.

References

-

2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity. Journal of Medicinal Chemistry. [Link]

-

Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. PubMed. [Link]

-

Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. [Link]

-

Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. PMC. [Link]

-

Rational exploration of 2,4-diaminopyrimidines as DHFR inhibitors active against Mycobacterium abscessus and Mycobacterium avium, two emerging human pathogens. ChemRxiv. [Link]

-

Discovery, optimization, and pharmacological evaluation of 2-anilino-4-heteroaryl-pyrimidines as potent and orally bioavailable aurora kinase inhibitors. ResearchGate. [Link]

-

Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. PubMed. [Link]

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

-

Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

-

Graphviz Examples and Tutorial. Sketchviz. [Link]

-

Graphviz tutorial. YouTube. [Link]

-

(PDF) Microwave Assisted Synthesis of 2-amino-4-chloro-pyrimidine Derivatives: Anticancer and Computational Study on Potential Inhibitory Action against COVID-19. ResearchGate. [Link]

- Regioselective preparation of substituted pyrimidines.

-

MTT Assay Protocol. Springer Nature Experiments. [Link]

-

5-Benzyl-2,4-diaminopyrimidines as Antibacterial Agents. I. Synthesis and Antibacterial Activity in vitro. Journal of Medicinal Chemistry. [Link]

-

How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction. [Link]

-

Drawing graphs with dot. Graphviz. [Link]

-

Dihydrofolate reductase inhibitors as antibacterial agents. ResearchGate. [Link]

-

Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Future Journal of Pharmaceutical Sciences. [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC. [Link]

-

2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. PubMed. [Link]

-

User Guide. graphviz. [Link]

-

The chemical structure of the 2-anilino,4-aryl pyrimidines. ResearchGate. [Link]

-

Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. Towards Data Science. [Link]

-

MTT Cell Assay Protocol. University of Texas Health Science Center at San Antonio. [Link]

-

Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. [Link]

-

Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. [Link]

-

(PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. atcc.org [atcc.org]

- 11. texaschildrens.org [texaschildrens.org]

- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 13. Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. protocols.io [protocols.io]

- 16. idexx.dk [idexx.dk]

Methodological & Application

Application Notes and Protocols: A Guide to the Synthesis of N-Aryl-Pyrimidin-4-Amine Derivatives

Introduction: The Versatility of the N-Aryl-Pyrimidin-4-Amine Scaffold in Modern Drug Discovery

The pyrimidine ring is a fundamental heterocyclic motif, forming the backbone of nucleobases in DNA and RNA.[1][2] This inherent biological relevance has made pyrimidine derivatives a cornerstone in medicinal chemistry, with applications spanning a wide array of therapeutic areas.[3][4] Among these, N-aryl-pyrimidin-4-amine derivatives have emerged as a particularly privileged scaffold. This structural motif is present in numerous clinically approved drugs and investigational agents, demonstrating activities such as anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][3][4] The N-aryl linkage provides a critical vector for modulating potency, selectivity, and pharmacokinetic properties, making the reliable synthesis of these compounds a key focus in drug development.

This guide provides a detailed, field-proven experimental protocol for the synthesis of N-aryl-pyrimidin-4-amine derivatives, primarily focusing on the robust and versatile Palladium-catalyzed Buchwald-Hartwig amination reaction.[5][6] We will delve into the causality behind experimental choices, offer insights into reaction mechanisms, and provide a self-validating system for researchers to confidently synthesize and characterize these high-value compounds.

Underlying Chemistry: The Buchwald-Hartwig Amination

The formation of the crucial C-N bond between an aryl group and the pyrimidine-4-amine is most efficiently achieved through a cross-coupling reaction. The Buchwald-Hartwig amination has become the gold standard for this transformation due to its broad substrate scope and functional group tolerance.[7] The reaction typically involves a palladium catalyst, a phosphine-based ligand, and a base to couple a halo-pyrimidine with an aryl amine.

The catalytic cycle, a fundamental concept in organometallic chemistry, is the engine of this transformation. It begins with the formation of an active Pd(0) species, which undergoes oxidative addition into the aryl halide (in our case, a 4-halopyrimidine). The resulting Pd(II) complex then coordinates with the amine. A base facilitates the deprotonation of the amine, leading to the formation of a palladium-amido complex. The final, and often rate-determining, step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][8][9]

Experimental Protocol: Synthesis of a Model N-Aryl-Pyrimidin-4-Amine Derivative

This protocol details the synthesis of a representative N-aryl-pyrimidin-4-amine derivative. The specific reagents and conditions can be adapted based on the desired substituents on the aryl and pyrimidine rings.

Materials and Equipment

Reagents:

-

4-Chloropyrimidine (or other 4-halopyrimidine)

-

Substituted Aniline

-

Palladium(II) Acetate (Pd(OAc)₂) or Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)[5]

-

Xantphos (or other suitable phosphine ligand)[5]

-

Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Toluene or Dioxane

-

Nitrogen gas (high purity)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexanes

-

Deuterated solvent for NMR analysis (e.g., DMSO-d₆, CDCl₃)

Equipment:

-

Schlenk flask or round-bottom flask with a reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (e.g., Schlenk line or nitrogen balloon)

-

Syringes and needles

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp for TLC visualization

-

Glassware for extraction and filtration

-

Column chromatography setup

-

NMR spectrometer

-

Mass spectrometer

Step-by-Step Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis, workup, and purification of N-aryl-pyrimidin-4-amine derivatives.

Caption: General experimental workflow for the synthesis of N-aryl-pyrimidin-4-amine derivatives.

Detailed Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 4-chloropyrimidine (1.0 mmol), the desired aryl amine (1.2 mmol), Palladium(II) acetate (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

-

Causality Insight: The aryl amine is used in slight excess to ensure complete consumption of the limiting 4-chloropyrimidine. The palladium source and ligand are the catalytic heart of the reaction. Xantphos is a bulky, electron-rich ligand that promotes the crucial reductive elimination step.[5] Sodium tert-butoxide is a strong, non-nucleophilic base necessary to deprotonate the amine for coordination to the palladium center.

-

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with high-purity nitrogen three times. This is critical to prevent oxidation of the Pd(0) catalyst and phosphine ligand.

-

Solvent Addition: Add anhydrous toluene (10 mL) via syringe.

-

Causality Insight: Anhydrous solvents are essential as water can interfere with the catalytic cycle and deactivate the catalyst.

-

-

Degassing: Bubble nitrogen gas through the stirred reaction mixture for 10-15 minutes to ensure the removal of any dissolved oxygen.[5]

-

Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) under a nitrogen atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.[5]

-

Workup: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 50 mL).[10]

-